3-(2-Pyridyldithio)propanoic acid hydrazide

Overview

Description

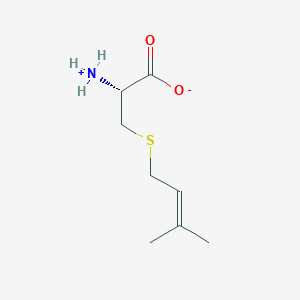

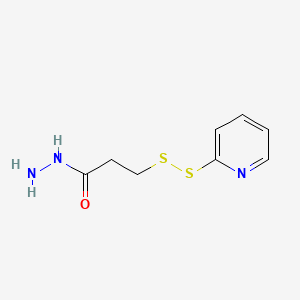

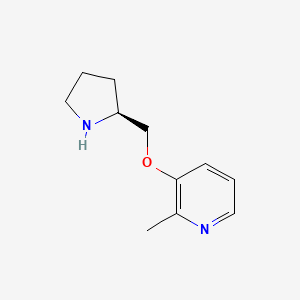

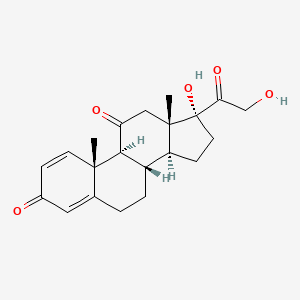

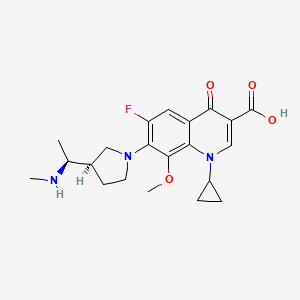

3-(2-Pyridyldithio)propanoic Acid Hydrazide is a heterobifunctional crosslinker containing sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties . It has a molecular formula of C8 H11 N3 O S2 and a molecular weight of 229.32 .

Synthesis Analysis

The synthesis of this compound involves the reaction of pyridyldithiols with free sulfhydryls (-SH) to form disulfide bonds. The hydrazide groups react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8 H11 N3 O S2 .Chemical Reactions Analysis

The chemical reactions of this compound involve its reactive groups: pyridyldisulfide and hydrazide. The pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds, which can be cleaved with reducing agents. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in DMF or DMSO . It has a molecular weight of 229.32 .Scientific Research Applications

Catalysis and Material Science

In Situ Scanning Tunneling Microscopy Study : Research demonstrated that self-assembled monolayers of 3-(2-Pyridyldithio)propanoic acid hydrazide on Au(111) surfaces were uniformly adsorbed without phase separation, indicating potential applications in nanotechnology and surface chemistry (Taira et al., 2013).

Medicinal Chemistry

Antimalarial and Antileukemic Agents : Studies on complexes formed by reaction with metals such as Cu(II), Ni(II), Fe(III), and Mn(II) showed enhanced antileukemic properties compared to their antimalarial activity. This suggests potential applications in developing treatments for leukemia (Scovill et al., 1982).

Anticancer Properties : Several compounds synthesized from this compound derivatives have demonstrated significant anticancer activity against various carcinoma cell lines, highlighting its utility in cancer research and potential therapeutic applications (Ramadan et al., 2020).

Mechanism of Action

Target of Action

3-(2-Pyridyldithio)propanoic acid hydrazide, also known as PDPH, is a heterobifunctional crosslinker . It primarily targets free sulfhydryls (-SH) and carbonyls (aldehydes and ketones) . These targets are often found in various biological molecules, including proteins and carbohydrates .

Mode of Action

PDPH interacts with its targets through two reactive groups: the sulfhydryl-reactive pyridyldithiol and the carbonyl-reactive hydrazide . Pyridyldithiols react with free sulfhydryls to form disulfide bonds . On the other hand, hydrazide groups react with carbonyls to form stable hydrazone bonds .

Biochemical Pathways

The biochemical pathways affected by PDPH primarily involve the formation and cleavage of disulfide and hydrazone bonds . These bonds play crucial roles in the structure and function of proteins and carbohydrates . The formation of these bonds can lead to changes in the conformation and activity of these molecules .

Pharmacokinetics

Its solubility in dmso or dmf suggests that it may have good bioavailability .

Result of Action

The result of PDPH’s action is the formation of stable disulfide and hydrazone bonds . This can lead to the crosslinking of proteins and carbohydrates, which can alter their structure and function . For example, PDPH can be used to conjugate glycoproteins and sulfhydryl-containing peptides or proteins .

Action Environment

The action of PDPH can be influenced by various environmental factors. For instance, the presence of reducing agents can cleave the disulfide bonds formed by PDPH . Additionally, the pH of the environment can affect the reactivity of PDPH, as its hydrazide group reacts with carbonyls at a certain pH range .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-(2-Pyridyldithio)propanoic acid hydrazide plays a crucial role in biochemical reactions due to its dual reactivity. The pyridyldithiol group reacts with free sulfhydryls (-SH) to form disulfide bonds, while the hydrazide group reacts with carbonyls (aldehydes and ketones) to form stable hydrazone bonds . This compound interacts with enzymes, proteins, and other biomolecules that contain these functional groups. For example, it can conjugate glycoproteins and sulfhydryl-containing peptides or proteins, facilitating the study of glycoprotein interactions and modifications .

Cellular Effects

This compound influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways by altering the function of signaling proteins through disulfide bond formation. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins . Its ability to conjugate with glycoproteins and carbohydrates also affects cellular metabolism and protein trafficking .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions and chemical modifications. The pyridyldithiol group forms disulfide bonds with sulfhydryl groups on proteins, which can be cleaved by reducing agents such as DTT or TCEP . The hydrazide group forms hydrazone bonds with carbonyl groups, which are stable under physiological conditions . These interactions can lead to enzyme inhibition or activation, depending on the target protein and the nature of the modification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored desiccated at 2-8°C to maintain its stability . Over time, the compound may degrade, affecting its reactivity and the outcomes of experiments. Long-term studies have shown that the stability of the compound is crucial for consistent results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modify target proteins without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects, including disruption of cellular functions and metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can modify glycoproteins and carbohydrates, affecting metabolic flux and metabolite levels . The compound’s ability to form disulfide and hydrazone bonds allows it to participate in various biochemical pathways, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties and the presence of specific binding partners. The compound can be directed to specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects . The compound’s ability to form stable bonds with various biomolecules allows it to function in diverse cellular environments .

properties

IUPAC Name |

3-(pyridin-2-yldisulfanyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITXODYAMWZEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151150 | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115616-51-8 | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)